Methoxycarbonylferrocene

Description

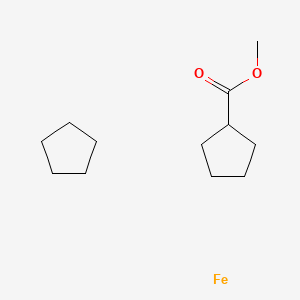

Structure

2D Structure

Properties

CAS No. |

1271-56-3 |

|---|---|

Molecular Formula |

C12H22FeO2 |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

cyclopentane;iron;methyl cyclopentanecarboxylate |

InChI |

InChI=1S/C7H12O2.C5H10.Fe/c1-9-7(8)6-4-2-3-5-6;1-2-4-5-3-1;/h6H,2-5H2,1H3;1-5H2; |

InChI Key |

VESNSILCWHDRQZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCCC1.C1CCCC1.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Methoxycarbonylferrocene synthesis via Friedel-Crafts acylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and well-established method for the synthesis of methoxycarbonylferrocene. While a direct Friedel-Crafts acylation of ferrocene to introduce a methoxycarbonyl group is not widely documented, a highly effective three-step synthesis, commencing with a Friedel-Crafts acylation, is routinely employed. This process involves the initial acylation of ferrocene to acetylferrocene, followed by oxidation to ferrocenecarboxylic acid, and subsequent esterification to the desired this compound.

Synthetic Pathway Overview

The synthesis is a three-step process that begins with the Friedel-Crafts acylation of ferrocene. The resulting acetylferrocene is then oxidized to ferrocenecarboxylic acid via a haloform reaction. The final step is the esterification of the carboxylic acid to yield this compound.

Caption: Three-step synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Ferrocene to Acetylferrocene

The initial step involves the electrophilic substitution of a proton on one of the cyclopentadienyl rings of ferrocene with an acetyl group. This is a classic Friedel-Crafts acylation reaction.[1][2][3]

Experimental Protocol

Materials:

-

Ferrocene

-

Acetic anhydride

-

85% Phosphoric acid

-

Ice

-

Sodium bicarbonate

-

Hexane

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine ferrocene and acetic anhydride.

-

Carefully add 85% phosphoric acid to the mixture while stirring.

-

Heat the reaction mixture in a water bath at approximately 80-90°C for 10-20 minutes.[2] The solution will become hot and darken in color.

-

Pour the hot reaction mixture onto crushed ice in a beaker.

-

Once the ice has melted, neutralize the mixture by slowly adding sodium bicarbonate until the effervescence ceases.

-

Cool the mixture in an ice bath to precipitate the crude acetylferrocene.

-

Collect the orange-brown precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by column chromatography on silica gel, eluting with a mixture of hexane and dichloromethane, or by recrystallization from hexanes.[3]

Quantitative Data for Acetylferrocene

| Property | Value |

| Molecular Formula | C₁₂H₁₂FeO |

| Molecular Weight | 228.07 g/mol [4] |

| Melting Point | 81-83 °C[4] |

| Appearance | Orange-brown crystalline solid[1] |

| Typical Yield | ~75%[5] |

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |

| δ 4.80 (t, 2H), 4.51 (t, 2H), 4.20 (s, 5H), 2.39 (s, 3H)[6] | δ 202.1, 82.5, 72.3, 70.1, 69.8, 27.2 | ~1665 (C=O stretch) |

Step 2: Haloform Reaction of Acetylferrocene to Ferrocenecarboxylic Acid

The acetyl group of acetylferrocene is converted to a carboxylic acid group through the haloform reaction. This reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by hydrolysis.[7]

Experimental Protocol

Materials:

-

Acetylferrocene

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve acetylferrocene in a suitable solvent such as dioxane or tetrahydrofuran.

-

Add an excess of sodium hypochlorite solution and a solution of sodium hydroxide.

-

Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

-

After the reaction is complete, destroy any excess sodium hypochlorite by adding a reducing agent like sodium bisulfite.

-

Extract the aqueous layer with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the ferrocenecarboxylic acid.

-

Collect the yellow solid by vacuum filtration, wash with cold water, and dry.

Quantitative Data for Ferrocenecarboxylic Acid

| Property | Value |

| Molecular Formula | C₁₁H₁₀FeO₂ |

| Molecular Weight | 230.04 g/mol [8][9] |

| Melting Point | 210-216 °C (decomposes)[8][10] |

| Appearance | Yellow solid[8] |

| pKa | 7.79[8] |

| ¹H NMR (DMSO-d₆, ppm) | ¹³C NMR (DMSO-d₆, ppm) | IR (cm⁻¹) |

| δ 12.2 (br s, 1H), 4.75 (t, 2H), 4.45 (t, 2H), 4.25 (s, 5H) | δ 171.5, 72.1, 71.2, 70.5, 69.9 | ~1680 (C=O stretch), ~3100 (O-H stretch) |

Step 3: Esterification of Ferrocenecarboxylic Acid to this compound

The final step is a standard Fischer esterification of ferrocenecarboxylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol

Materials:

-

Ferrocenecarboxylic acid

-

Methanol

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Dichloromethane

Procedure:

-

Suspend ferrocenecarboxylic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

The product can be further purified by column chromatography on silica gel.

Quantitative Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₂FeO₂ |

| Molecular Weight | 244.07 g/mol |

| Melting Point | 69-71 °C |

| Appearance | Orange crystalline solid |

| ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) | IR (cm⁻¹) |

| δ 4.79 (t, 2H), 4.35 (t, 2H), 4.19 (s, 5H), 3.82 (s, 3H) | δ 171.8, 71.5, 70.3, 69.9, 51.8 | ~1710 (C=O stretch) |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This technical guide outlines a reliable and well-documented synthetic route to this compound, beginning with the versatile Friedel-Crafts acylation of ferrocene. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in organic synthesis and drug development.

References

- 1. cactus.utahtech.edu [cactus.utahtech.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. Acetylferrocene 95 1271-55-2 [sigmaaldrich.com]

- 5. Solved Friedel Crafts Acylation of Ferrocene lab report Data | Chegg.com [chegg.com]

- 6. documents.thermofisher.cn [documents.thermofisher.cn]

- 7. Haloform reaction - Wikipedia [en.wikipedia.org]

- 8. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Ferrocenecarboxylic acid [webbook.nist.gov]

- 10. Ferrocenecarboxylic acid | 1271-42-7 [chemicalbook.com]

Physical and chemical properties of Methoxycarbonylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxycarbonylferrocene, a notable derivative of ferrocene, stands as a compound of significant interest within the realms of organometallic chemistry and materials science. Its unique electrochemical properties, coupled with the inherent stability of the ferrocene moiety, make it a valuable precursor in the synthesis of novel materials and a subject of study in various chemical transformations. This technical guide provides a detailed overview of the physical and chemical properties of this compound, including spectroscopic data and key chemical reactions. Furthermore, it outlines detailed experimental protocols for its synthesis, hydrolysis, and reduction, offering a practical resource for researchers.

Physical Properties

This compound is an orange to red crystalline solid. While a definitive boiling point has not been established, its stability and physical state at room temperature are well-documented.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂FeO₂ | [1] |

| Molecular Weight | 244.07 g/mol | [1] |

| CAS Number | 1271-56-3 | [1] |

| Appearance | Orange to red crystalline solid | |

| Melting Point | 69-71 °C | |

| Boiling Point | Not available | [1] |

| Solubility | Soluble in many organic solvents. |

Chemical Properties

The chemical behavior of this compound is largely dictated by the ferrocene core and the methoxycarbonyl substituent. The ferrocene unit is known for its aromaticity and the ability of the iron center to undergo reversible oxidation. The ester group provides a site for various chemical transformations, including hydrolysis and reduction.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound provide valuable information about its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the unsubstituted and substituted cyclopentadienyl rings, as well as the methyl protons of the ester group. The protons on the substituted cyclopentadienyl ring typically appear as two distinct multiplets due to the electron-withdrawing nature of the methoxycarbonyl group, while the protons on the unsubstituted ring often appear as a singlet. The methyl protons will present as a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon, the carbons of the two cyclopentadienyl rings (both substituted and unsubstituted), and the methyl carbon. The carbonyl carbon signal will appear significantly downfield.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically observed in the range of 1700-1730 cm⁻¹. Other characteristic peaks include those for the C-H stretching of the cyclopentadienyl rings and the Fe-Cp vibrations.

| Spectroscopic Data | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (CDCl₃) | δ ~4.8 (m, 2H, Cp-H), ~4.4 (m, 2H, Cp-H), ~4.2 (s, 5H, Cp-H), ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~70-80 (Cp carbons), ~51 (OCH₃) |

| IR (KBr) | ~1710 cm⁻¹ (C=O stretch) |

Note: The NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis of this compound

Reaction: Ferrocenecarboxylic acid is esterified with methanol in the presence of an acid catalyst to yield this compound.

Workflow Diagram:

Caption: Synthesis of this compound.

Procedure:

-

To a solution of ferrocenecarboxylic acid (1 equivalent) in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., dichloromethane or diethyl ether) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Hydrolysis of this compound

Reaction: this compound is hydrolyzed under basic conditions to yield ferrocenecarboxylic acid.

Workflow Diagram:

Caption: Hydrolysis of this compound.

Procedure:

-

This compound is dissolved in a suitable solvent mixture, such as methanol and water.

-

An aqueous solution of a strong base, like sodium hydroxide, is added to the solution.

-

The mixture is heated to reflux and stirred until the hydrolysis is complete, as indicated by TLC.

-

After cooling, the reaction mixture is acidified with a dilute acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of ferrocenecarboxylic acid.

-

The precipitate is collected by filtration, washed with cold water to remove any inorganic salts, and dried under vacuum.

Reduction of this compound

Reaction: The ester group of this compound is reduced to a primary alcohol, hydroxymethylferrocene, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Workflow Diagram:

References

Spectroscopic data of Methoxycarbonylferrocene (NMR, IR, UV-Vis)

An in-depth analysis of the spectroscopic properties of Methoxycarbonylferrocene is crucial for its identification, characterization, and application in various scientific fields, including materials science and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data of this compound, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits three main signals corresponding to the protons of the cyclopentadienyl (Cp) rings and the methyl group of the ester.

-

Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent protons on the unsubstituted Cp ring typically appear as a sharp singlet.

-

Substituted Cyclopentadienyl Ring (Cp'): The four protons on the substituted Cp' ring are chemically non-equivalent and usually appear as two multiplets or two apparent triplets.

-

Methyl Protons (-OCH₃): The three protons of the methoxy group appear as a distinct singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Unsubstituted Cyclopentadienyl Ring (Cp): The five equivalent carbon atoms of the unsubstituted Cp ring show a single resonance.

-

Substituted Cyclopentadienyl Ring (Cp'): The five carbon atoms of the substituted ring are non-equivalent. The carbon atom attached to the methoxycarbonyl group (ipso-carbon) is significantly deshielded and appears at a lower field. The other four carbons of this ring give rise to distinct signals.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field in the spectrum.

-

Methyl Carbon (-OCH₃): The carbon atom of the methoxy group appears as a single resonance in the aliphatic region of the spectrum.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.20 | s | 5H, Unsubstituted Cp |

| ~4.50 | m | 2H, Substituted Cp' | |

| ~4.80 | m | 2H, Substituted Cp' | |

| ~3.80 | s | 3H, -OCH₃ | |

| ¹³C | ~69.0 | Unsubstituted Cp | |

| ~70.0 | C2/C5, Substituted Cp' | ||

| ~72.0 | C3/C4, Substituted Cp' | ||

| ~75.0 | C1 (ipso), Substituted Cp' | ||

| ~170.0 | -C=O | ||

| ~51.0 | -OCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

-

C-H Stretching (Cp rings): Aromatic C-H stretching vibrations of the cyclopentadienyl rings are typically observed around 3100 cm⁻¹.

-

C=O Stretching (Ester): A strong absorption band corresponding to the carbonyl stretching of the ester group is a key feature, usually appearing in the region of 1700-1720 cm⁻¹.

-

C-O Stretching (Ester): The C-O stretching vibrations of the ester group are typically found in the 1300-1000 cm⁻¹ region.

-

Fe-Cp Stretching: The vibration of the iron-cyclopentadienyl bond gives rise to a weak absorption band in the far-infrared region, typically around 480-500 cm⁻¹.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Cp) |

| ~2950 | Medium | C-H stretch (-OCH₃) |

| ~1710 | Strong | C=O stretch (Ester) |

| ~1450 | Medium | C=C stretch (Cp) |

| ~1280 | Strong | C-O stretch (Ester) |

| ~1100 | Strong | Asymmetric C-O-C stretch |

| ~1000 | Medium | Symmetric C-O-C stretch |

| ~820 | Strong | C-H out-of-plane bend (Cp) |

| ~490 | Weak | Fe-Cp stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The spectrum is characterized by two main absorption bands.

-

d-d Transition: A lower energy, weaker absorption band in the visible region (around 440 nm) is attributed to the d-d electronic transitions of the iron center. This band is responsible for the characteristic orange color of ferrocene derivatives.

-

Charge Transfer Bands: Higher energy, more intense absorption bands in the UV region (around 325 nm and 250 nm) are due to ligand-to-metal charge transfer (LMCT) transitions.

Table 3: UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~440 | ~100 | d-d transition |

| ~325 | ~5000 | LMCT |

| ~250 | ~6000 | LMCT |

Note: The exact λmax and ε values can be influenced by the solvent.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Benzene-d₆) in a standard 5 mm NMR tube.

-

Instrument: A ¹H NMR spectrum can be acquired on a 300 MHz or higher field NMR spectrometer. A ¹³C NMR spectrum is typically acquired on a spectrometer operating at 75 MHz or higher.

-

Acquisition Parameters (¹H NMR):

-

Number of scans: 8-16

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -2 to 10 ppm

-

-

Acquisition Parameters (¹³C NMR):

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45 degrees

-

Spectral width: -10 to 220 ppm

-

Proton decoupling is typically applied to simplify the spectrum.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Sample Preparation (Solution):

-

Dissolve a small amount of the compound in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., chloroform, dichloromethane).

-

Place a drop of the solution between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet holder/salt plates with solvent).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance readings in the optimal range of the spectrophotometer (typically 0.1-1.0).

-

-

Instrument: A double-beam UV-Vis spectrophotometer is used for analysis.

-

Acquisition:

-

Use a matched pair of quartz cuvettes (typically 1 cm path length).

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the other cuvette with the sample solution.

-

Scan the absorbance of the sample from a high wavelength (e.g., 800 nm) to a low wavelength (e.g., 200 nm).

-

-

Analysis: The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are determined from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Chemistry of Methoxycarbonylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxycarbonylferrocene, an ester derivative of the organometallic sandwich compound ferrocene, serves as a versatile and crucial building block in the synthesis of a wide array of more complex ferrocene derivatives. Its unique electrochemical properties, stability, and reactivity make it a compound of significant interest in various fields, particularly in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core chemistry of this compound, including its synthesis, physical and spectroscopic properties, key chemical transformations, and its applications as a pivotal intermediate in the development of therapeutic agents. Detailed experimental protocols and structured data are presented to facilitate its practical application in a research and development setting.

Introduction

Ferrocene, bis(η⁵-cyclopentadienyl)iron, discovered in the mid-20th century, marked the dawn of modern organometallic chemistry. Its remarkable stability, aromatic character, and reversible one-electron oxidation to the ferrocenium cation have made it an attractive scaffold for the design of novel molecules with unique electronic and steric properties. The functionalization of the cyclopentadienyl rings allows for the tuning of these properties and the introduction of diverse chemical functionalities.

This compound is a monosubstituted ferrocene derivative that features a methoxycarbonyl group (-COOCH₃) attached to one of the cyclopentadienyl rings. This electron-withdrawing group influences the electronic properties of the ferrocene core and provides a reactive handle for a variety of chemical modifications. It is a key intermediate in the synthesis of ferrocenecarboxylic acid, ferrocenoyl amides, and other functionalized ferrocenes that have shown promise as anticancer, antimalarial, and antibacterial agents. This guide will delve into the fundamental chemistry of this compound, providing a technical resource for professionals in the chemical and pharmaceutical sciences.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of ferrocene. This electrophilic aromatic substitution reaction involves the reaction of ferrocene with an acylating agent in the presence of a Lewis acid catalyst. For the preparation of this compound, methyl chloroformate is a suitable acylating agent.

Reaction Scheme

Caption: Synthesis of this compound via Friedel-Crafts Acylation.

Experimental Protocol: Friedel-Crafts Acylation of Ferrocene

Materials:

-

Ferrocene

-

Methyl chloroformate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ferrocene in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add a solution of methyl chloroformate in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound as an orange crystalline solid.

Physical and Spectroscopic Properties

The physical and spectroscopic data for this compound are crucial for its characterization and for monitoring its reactions.

Physical Properties

| Property | Value |

| CAS Number | 1271-56-3 |

| Molecular Formula | C₁₂H₁₂FeO₂ |

| Molecular Weight | 244.07 g/mol |

| Appearance | Orange crystalline solid |

| Melting Point | 69-71 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in most organic solvents |

Spectroscopic Data

¹H NMR (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.78 | t | 2H | H₂', H₅' (protons on substituted Cp ring) |

| 4.35 | t | 2H | H₃', H₄' (protons on substituted Cp ring) |

| 4.20 | s | 5H | H₁-H₅ (protons on unsubstituted Cp ring) |

| 3.75 | s | 3H | -OCH₃ |

¹³C NMR (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.5 | C=O |

| 71.8 | C₂', C₅' (substituted Cp ring) |

| 70.0 | C₁ (unsubstituted Cp ring) |

| 69.8 | C₃', C₄' (substituted Cp ring) |

| 68.5 | C₁' (ipso-carbon, substituted Cp ring) |

| 51.5 | -OCH₃ |

Infrared (IR) Spectroscopy (KBr):

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | C-H stretch (aromatic) |

| 2950 | C-H stretch (aliphatic, -OCH₃) |

| 1710 | C=O stretch (ester) |

| 1450 | C-C stretch (Cp ring) |

| 1100 | C-O stretch (ester) |

Chemical Reactivity and Key Transformations

This compound is a versatile intermediate that can undergo several key transformations at the ester functionality, providing access to a range of important ferrocene derivatives.

Hydrolysis to Ferrocenecarboxylic Acid

The ester group can be readily hydrolyzed under basic conditions to yield ferrocenecarboxylic acid, a crucial precursor for the synthesis of amides and other derivatives.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of this compound

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

Procedure:

-

Dissolve this compound in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the ferrocenecarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be recrystallized from a suitable solvent like diethyl ether/hexane.

Amide Formation

This compound can be converted to ferrocenoyl amides either by direct aminolysis with an amine at elevated temperatures or, more commonly, by a two-step process involving hydrolysis to ferrocenecarboxylic acid followed by coupling with an amine using a suitable coupling agent.

Caption: Synthesis of Ferrocenoyl Amides.

Experimental Protocol: Amide Coupling

Materials:

-

Ferrocenecarboxylic acid

-

Amine (R-NH₂)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure (using DCC):

-

Dissolve ferrocenecarboxylic acid and the desired amine in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of DCC in DCM dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

-

The dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the resulting ferrocenoyl amide by column chromatography or recrystallization.

Reduction to Hydroxymethylferrocene

The ester group of this compound can be reduced to a primary alcohol, hydroxymethylferrocene, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3][4]

Caption: Reduction of this compound.

Experimental Protocol: Reduction with LiAlH₄ [1]

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of this compound in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting suspension to remove the aluminum salts.

-

Extract the filtrate with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield hydroxymethylferrocene.

Applications in Drug Development

The ferrocene scaffold is of great interest in medicinal chemistry due to its unique properties, including its three-dimensional structure, low toxicity, and redox activity which can be exploited for therapeutic benefit. This compound is a key starting material for the synthesis of various biologically active ferrocene derivatives.

Intermediate in the Synthesis of Ferroquine Analogues

Ferroquine is a ferrocene-containing antimalarial drug that has shown efficacy against chloroquine-resistant strains of Plasmodium falciparum. This compound can be elaborated into intermediates required for the synthesis of ferroquine and its analogues.

Caption: Workflow for the Development of Ferrocene-Based Drugs.

The synthesis of ferroquine analogues often involves the preparation of a ferrocene aldehyde, which can be derived from hydroxymethylferrocene (obtained from the reduction of this compound). This aldehyde can then undergo reductive amination with a suitable diamine, followed by coupling with 4,7-dichloroquinoline to yield the final drug candidate.

Conclusion

This compound is a foundational molecule in the field of ferrocene chemistry. Its straightforward synthesis and the versatile reactivity of its ester group make it an invaluable precursor for a wide range of more complex and functionalized ferrocene derivatives. The ability to readily convert it into ferrocenecarboxylic acid, ferrocenoyl amides, and hydroxymethylferrocene opens up numerous avenues for the development of novel materials and therapeutic agents. This guide has provided a detailed overview of the essential chemistry of this compound, offering practical experimental protocols and key data to support its use in research and development. As the exploration of organometallic compounds in medicinal chemistry continues to expand, the importance of versatile building blocks like this compound is set to grow.

References

Methoxycarbonylferrocene: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonylferrocene, a derivative of the organometallic compound ferrocene, holds significant interest in various fields, including catalysis, materials science, and medicinal chemistry. Its utility in these applications is often contingent on its solubility in organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents. Despite a thorough review of scientific literature and chemical databases, specific quantitative solubility data for this compound remains largely unpublished. However, based on the general solubility characteristics of ferrocene and its derivatives, a qualitative understanding can be established. This guide also presents a standardized experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

| Solvent Class | General Solubility |

| Halogenated Solvents | Generally expected to be soluble in solvents such as dichloromethane and chloroform. However, for some more complex ferrocene derivatives, solubility in these solvents has been reported as low, indicating that the specific structure plays a significant role. |

| Aromatic Hydrocarbons | Expected to be soluble in solvents like toluene and benzene. Toluene has been noted as a suitable solvent for some less soluble ferrocene compounds. |

| Ethers | Likely soluble in ethers such as tetrahydrofuran (THF). |

| Ketones | Expected to be soluble in ketones like acetone. |

| Alcohols | Solubility in alcohols such as methanol and ethanol is generally lower compared to less polar solvents. |

| Nonpolar Solvents | Highly brominated ferrocenes have been noted to have poorer solubility in nonpolar solvents, a trend that may or may not extend to this compound. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol should be followed. The following method, based on the isothermal saturation technique, is a widely accepted approach.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC with a suitable detector) to determine the concentration of the solute.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

Caption: Workflow for experimental solubility determination.

Conclusion

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly accessible literature, a qualitative understanding suggests good solubility in common nonpolar and polar aprotic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The generation and dissemination of such quantitative data would be of significant value to the scientific community, facilitating the expanded use of this versatile ferrocene derivative in research and development.

Electrochemical Behavior of Methoxycarbonylferrocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrochemical behavior of Methoxycarbonylferrocene. This compound, a ferrocene derivative featuring an electron-withdrawing methoxycarbonyl group, exhibits distinct electrochemical properties compared to its parent compound, ferrocene. This document details its redox behavior, presents key quantitative electrochemical parameters, and outlines the experimental protocols for its analysis using cyclic voltammetry. The information herein is intended to support researchers, scientists, and professionals in drug development in understanding and utilizing the electrochemical characteristics of this compound.

Introduction

Ferrocene and its derivatives are of significant interest in various scientific fields, including catalysis, materials science, and medicinal chemistry, owing to their stable and reversible redox properties. The introduction of functional groups onto the cyclopentadienyl rings of ferrocene allows for the fine-tuning of its electronic and, consequently, its electrochemical properties. The methoxycarbonyl group (-COOCH₃) is an electron-withdrawing substituent that influences the electron density at the iron center of the ferrocene core. This technical guide focuses on the electrochemical behavior of this compound, providing a detailed analysis of its redox characteristics.

Electrochemical Properties of this compound

The electrochemical behavior of this compound is characterized by a single, well-defined, one-electron oxidation-reduction process corresponding to the Fe(II)/Fe(III) redox couple. The presence of the electron-withdrawing methoxycarbonyl group shifts the oxidation potential to more positive values compared to unsubstituted ferrocene. This is because the substituent group makes the iron center more electron-deficient, thus requiring a higher potential to remove an electron.

The redox process can be represented by the following signaling pathway:

Caption: Redox reaction of this compound.

Quantitative Electrochemical Data

The key electrochemical parameters for this compound, determined by cyclic voltammetry in an acetonitrile solution containing 0.1 M sodium perchlorate as the supporting electrolyte, are summarized in the table below. For comparison, data for ferrocene and ferrocenecarboxylic acid are also included.

| Compound | Anodic Peak Potential (Epa) (mV vs. Ag/AgCl) | Peak-to-Peak Separation (ΔEp) (mV) | Half-Wave Potential (E½) (mV vs. Ag/AgCl) | Diffusion Coefficient (D) (cm²/s) |

| Ferrocene | 401 | 71 | 366 | ~2.4 x 10⁻⁵ (in acetonitrile) |

| This compound | 648 | 70 | 613 | Not Reported (can be calculated) |

| Ferrocenecarboxylic Acid | 637 | 70 | 602 | Not Reported |

Note: The diffusion coefficient for this compound is not explicitly reported in the reviewed literature but can be determined experimentally using the Randles-Sevcik equation as described in the experimental protocols section.

Experimental Protocols

This section provides a detailed methodology for the electrochemical analysis of this compound using cyclic voltammetry.

Materials and Reagents

-

This compound

-

Acetonitrile (anhydrous, electrochemical grade)

-

Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Sodium Perchlorate (NaClO₄)

-

Argon or Nitrogen gas (high purity)

-

Polishing materials: Alumina slurry (0.05 µm), polishing pads

-

Deionized water

-

Acetone

Instrumentation

-

Potentiostat/Galvanostat

-

Three-electrode cell:

-

Working Electrode: Glassy carbon or platinum disk electrode

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)

-

Counter (Auxiliary) Electrode: Platinum wire or gauze

-

Experimental Workflow

The following diagram illustrates the general workflow for a cyclic voltammetry experiment.

Caption: Experimental workflow for cyclic voltammetry.

Detailed Procedure

-

Solution Preparation:

-

Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the electrolyte solution.

-

For the measurement, prepare a dilute solution of this compound (e.g., 1 mM) from the stock solution using the electrolyte solution.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad for 1-2 minutes to ensure a clean and smooth surface.

-

Rinse the electrode thoroughly with deionized water and then with acetone.

-

Dry the electrode completely before use.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Add the prepared this compound solution to the cell, ensuring the electrodes are sufficiently immersed.

-

Place the cell in a Faraday cage to minimize electrical noise.

-

-

Deoxygenation:

-

Purge the solution with high-purity argon or nitrogen gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurement.

-

Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat:

-

Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V).

-

Vertex Potential 1: A potential sufficiently positive to oxidize the this compound (e.g., +1.0 V).

-

Vertex Potential 2: A potential to return to the initial state (e.g., 0 V).

-

Scan Rate: Typically 100 mV/s for initial scans. A range of scan rates (e.g., 25, 50, 100, 200, 400 mV/s) should be used to investigate the relationship between peak current and scan rate for diffusion coefficient determination.

-

-

Initiate the scan and record the resulting voltammogram.

-

Data Analysis

-

Determination of E½ and ΔEp:

-

From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential: E½ = (Epa + Epc) / 2.

-

Calculate the peak-to-peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, the theoretical value of ΔEp is 59 mV at 25 °C.

-

-

Determination of the Diffusion Coefficient (D):

-

Plot the anodic peak current (ipa) against the square root of the scan rate (ν½).

-

For a diffusion-controlled process, this plot should be linear.

-

The diffusion coefficient (D) can be calculated from the slope of this line using the Randles-Sevcik equation:

-

ipa = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

-

Where:

-

ipa is the anodic peak current in Amperes.

-

n is the number of electrons transferred (n=1 for ferrocene derivatives).

-

A is the electrode area in cm².

-

D is the diffusion coefficient in cm²/s.

-

C is the bulk concentration of the analyte in mol/cm³.

-

ν is the scan rate in V/s.

-

-

-

Conclusion

The electrochemical behavior of this compound is characterized by a quasi-reversible, one-electron transfer process. The electron-withdrawing nature of the methoxycarbonyl substituent leads to an anodic shift in the redox potential compared to ferrocene. This technical guide provides the fundamental electrochemical data and a detailed experimental protocol for the analysis of this compound. The information presented is crucial for researchers and scientists working with ferrocene derivatives in various applications, including the design of redox-active drugs and materials.

An In-depth Technical Guide on the Thermal Stability and Decomposition of Methoxycarbonylferrocene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches did not yield specific quantitative data on the thermal stability and decomposition of methoxycarbonylferrocene. The following guide is based on the established thermal behavior of ferrocene and its derivatives, providing a framework for analysis and expected outcomes. The quantitative data presented is illustrative and should be considered hypothetical until experimentally verified.

Introduction

Ferrocene, an organometallic compound with the formula Fe(C₅H₅)₂, is renowned for its remarkable thermal stability.[1] This stability, however, can be influenced by the nature of substituents on the cyclopentadienyl rings. This compound, featuring an electron-withdrawing methoxycarbonyl group (-COOCH₃), is anticipated to exhibit altered thermal properties compared to its unsubstituted counterpart. Understanding the thermal stability and decomposition pathways of such derivatives is crucial for their application in various fields, including materials science and as precursors for nanomaterials. This guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a plausible decomposition pathway.

Expected Thermal Behavior

The presence of an electron-withdrawing substituent on the cyclopentadienyl ring is known to decrease the thermal stability of ferrocene derivatives.[2] Therefore, this compound is expected to decompose at a lower temperature than ferrocene, which sublimes at approximately 173-174°C and decomposes at temperatures above 500°C in an inert atmosphere.[3][4]

The decomposition process is likely to be complex, involving multiple steps. Initial sublimation may be followed by the cleavage of the iron-cyclopentadienyl bond and subsequent fragmentation of the methoxycarbonyl-substituted cyclopentadienyl ligand.

Data Presentation: Illustrative Thermal Decomposition Data

The following table summarizes hypothetical, yet plausible, quantitative data for the thermal decomposition of this compound under an inert atmosphere, as would be determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Value (Illustrative) | Method | Notes |

| Onset of Decomposition (Tonset) | 250 °C | TGA | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 280 °C | DTG (Derivative Thermogravimetry) | The temperature of the maximum rate of mass loss. |

| Final Decomposition Temperature (Tfinal) | 350 °C | TGA | The temperature at which mass loss ceases. |

| Residual Mass at 600 °C | ~30% | TGA | Corresponds to the theoretical iron content. |

| Enthalpy of Decomposition (ΔHdecomp) | -150 J/g | DSC | Exothermic decomposition is expected. |

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability and decomposition of this compound are provided below.

4.1 Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature range of decomposition and the residual mass.

-

Apparatus: A thermogravimetric analyzer.

-

Procedure:

-

Place approximately 5-10 mg of this compound into a tared TGA crucible (typically alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset, peak, and final decomposition temperatures, as well as the percentage of residual mass.

-

4.2 Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to 400°C at a heating rate of 10°C/min.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events and to quantify the associated enthalpy changes.

-

4.3 Evolved Gas Analysis using TGA-Mass Spectrometry (TGA-MS)

-

Objective: To identify the gaseous products evolved during thermal decomposition.

-

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.[5][6]

-

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

The evolved gases from the TGA furnace are continuously transferred to the mass spectrometer through a heated capillary transfer line (typically maintained at 200-250°C to prevent condensation).

-

The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant to the expected decomposition products (e.g., m/z 1-200).

-

Correlate the ion currents for specific m/z values with the mass loss steps observed in the TGA data to identify the evolved gaseous species at different stages of decomposition.

-

Mandatory Visualizations

Caption: Experimental workflow for thermal analysis.

References

An In-Depth Technical Guide to the Redox Properties of Methoxycarbonylferrocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrocene, with its robust and reversible one-electron redox chemistry, serves as a foundational scaffold in the development of redox-active molecules for a myriad of applications, including catalysis, molecular electronics, and medicinal chemistry. The electronic properties and, consequently, the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple can be finely tuned by the introduction of substituents on its cyclopentadienyl rings. This guide provides a detailed examination of the redox properties of methoxycarbonylferrocene, a derivative bearing an electron-withdrawing methoxycarbonyl group. The presence of this group significantly influences the ease of oxidation of the iron center, a critical parameter in the design of ferrocene-based systems for specific applications.

The Impact of the Methoxycarbonyl Group on Redox Potential

The introduction of substituents onto the cyclopentadienyl rings of ferrocene alters the electron density at the iron center, thereby modifying its redox potential. Electron-donating groups increase the electron density, making the ferrocene easier to oxidize and thus lowering its redox potential. Conversely, electron-withdrawing groups decrease the electron density at the iron center, making it more difficult to remove an electron and consequently increasing the redox potential.

The methoxycarbonyl (-COOCH₃) group is a moderately electron-withdrawing group due to the combined effects of the electronegativity of the oxygen atoms and the resonance delocalization of the pi electrons. This withdrawal of electron density from the cyclopentadienyl ring deshields the iron center, leading to a more positive oxidation potential compared to unsubstituted ferrocene.

This principle allows for the rational design of ferrocene derivatives with tailored redox properties for specific applications. For instance, in drug development, tuning the redox potential can be crucial for the biological activity and stability of a ferrocene-containing therapeutic agent.

Quantitative Redox Data

For comparison, the table below summarizes the redox potentials of ferrocene and some of its derivatives with electron-donating and electron-withdrawing substituents.

| Compound | Substituent Effect | Half-Wave Potential (E½) vs. Fc/Fc⁺ (V) | Reference Electrode |

| Ferrocene | - | 0.00 | Internal Standard |

| This compound (approximated) | Electron-withdrawing | ~+0.22 | Internal Standard |

| Ferrocenecarboxylic acid | Electron-withdrawing | +0.224 | Internal Standard[1] |

| Acetylferrocene | Electron-withdrawing | +0.28 | SCE |

| Decamethylferrocene | Electron-donating | -0.50 | SCE |

Note: The redox potential of this compound is approximated based on the value for ferrocenecarboxylic acid due to their similar electronic effects.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of its precursor, ferrocenecarboxylic acid.

Step 1: Synthesis of Ferrocenecarboxylic Acid

A common method for the preparation of ferrocenecarboxylic acid is the Friedel-Crafts acylation of ferrocene followed by oxidation.

-

Materials: Ferrocene, Acetyl chloride, Aluminum chloride (anhydrous), Dichloromethane (anhydrous), Sodium hydroxide, Hydrochloric acid, Diethyl ether.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ferrocene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Add acetyl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Quench the reaction by carefully pouring the mixture over ice.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield acetylferrocene.

-

Dissolve the crude acetylferrocene in a solution of sodium hydroxide in water and ethanol.

-

Add a solution of iodine in potassium iodide (iodoform reaction) and stir the mixture.

-

After the reaction is complete, remove the excess iodine with a sodium thiosulfate solution.

-

Acidify the aqueous layer with hydrochloric acid to precipitate the ferrocenecarboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Step 2: Esterification of Ferrocenecarboxylic Acid (Fischer Esterification)

-

Materials: Ferrocenecarboxylic acid, Methanol (anhydrous), Sulfuric acid (concentrated), Dichloromethane, Sodium bicarbonate solution.

-

Procedure:

-

Suspend ferrocenecarboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield this compound, which can be further purified by column chromatography or recrystallization.

-

Cyclic Voltammetry of this compound

-

Instrumentation: A potentiostat/galvanostat system equipped with a three-electrode cell.

-

Electrodes:

-

Working Electrode: Glassy carbon or platinum disk electrode.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter (Auxiliary) Electrode: Platinum wire or gauze.

-

-

Electrolyte Solution: A 0.1 M solution of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Analyte Solution: A 1-5 mM solution of this compound in the electrolyte solution. It is also recommended to add an internal standard, such as ferrocene, for accurate potential referencing.

-

Procedure:

-

Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.

-

Assemble the three-electrode cell with the prepared electrodes and the electrolyte solution.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes. Maintain a blanket of the inert gas over the solution during the experiment.

-

Record a background voltammogram of the electrolyte solution to establish the potential window.

-

Add the this compound (and ferrocene standard) to the cell and allow it to dissolve completely.

-

Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize the this compound (e.g., +0.8 V) and then reversing the scan back to the initial potential. A typical scan rate is 100 mV/s.

-

From the resulting voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc).

-

Calculate the half-wave potential (E½) using the formula: E½ = (Epa + Epc) / 2.

-

Visualization of Key Concepts

The following diagrams illustrate the fundamental principles and workflows described in this guide.

Caption: Logical relationship of substituent effects on ferrocene's redox potential.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A streamlined workflow for cyclic voltammetry experiments.

Conclusion

This compound exemplifies the principle of tuning the redox properties of the ferrocene core through the introduction of functional groups. The electron-withdrawing nature of the methoxycarbonyl substituent leads to an anodic shift in its redox potential, making it a valuable building block in the design of functional molecules where a specific oxidation potential is required. The experimental protocols provided herein offer a comprehensive guide for the synthesis and electrochemical characterization of this important ferrocene derivative, enabling researchers to further explore its potential in various scientific and therapeutic fields.

References

An In-depth Technical Guide on the Air and Moisture Stability of Methoxycarbonylferrocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and anticipated stability of Methoxycarbonylferrocene when exposed to air and moisture. Due to a lack of specific quantitative stability data in the public domain for this particular ferrocene derivative, this document outlines expected stability based on the general properties of ferrocenes, discusses potential degradation pathways, and provides detailed, best-practice experimental protocols for a formal stability assessment.

Introduction to this compound and its Stability

Ferrocene and its derivatives are organometallic compounds known for their remarkable stability. Ferrocene itself is resistant to air, water, and strong bases, and can be heated to 400 °C without decomposition[1]. This stability is attributed to the 18-electron configuration of the iron center[1]. Ferrocene derivatives have found applications in catalysis, materials science, and medicine due to their unique electrochemical properties and general stability in aqueous and aerobic environments[2][3].

However, the introduction of functional groups onto the cyclopentadienyl rings can influence the compound's stability. Electron-withdrawing groups, such as the methoxycarbonyl group (-COOCH₃), can reduce the thermal stability of ferrocene derivatives by destabilizing the π-bond between the iron atom and the cyclopentadienyl rings[4]. This suggests that this compound may be less stable than the parent ferrocene molecule. While some ferrocene derivatives are stable towards hydrolysis[5], certain ferrocenol esters have been observed to decompose in air over several days[2].

Given the potential for both oxidative and hydrolytic degradation, a thorough understanding of the air and moisture stability of this compound is crucial for its proper handling, storage, and application, particularly in the context of drug development where stability is a critical quality attribute.

Potential Degradation Pathways

The two primary anticipated degradation pathways for this compound upon exposure to air and moisture are oxidation of the iron center and hydrolysis of the ester functional group.

2.1. Oxidation

The iron(II) center in ferrocene can be reversibly oxidized to the iron(III) ferrocenium ion. While ferrocene itself has a mild oxidation potential, this process can be influenced by the substituent on the cyclopentadienyl ring[4][6]. The presence of an electron-withdrawing group like methoxycarbonyl is expected to make the oxidation more difficult compared to ferrocene. However, over extended exposure to atmospheric oxygen, slow oxidation to the corresponding ferrocenium species may occur. This is often observed as a color change from orange/yellow to blue/green.

2.2. Hydrolysis

The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield ferrocenecarboxylic acid and methanol. The pKa of ferrocenecarboxylic acid is 7.79, but this increases significantly upon oxidation of the iron center[7]. This hydrolysis would represent a significant degradation of the molecule, altering its chemical properties.

Below is a conceptual diagram illustrating the potential degradation pathways of this compound.

Proposed Experimental Protocol for Stability Testing

To definitively determine the air and moisture stability of this compound, a formal stability study should be conducted. The following protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

3.1. Materials and Equipment

-

This compound (at least 3 batches)

-

Controlled environment stability chambers

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Gas Chromatography (GC) system for residual solvent analysis (if applicable)

-

Karl Fischer titrator for water content analysis

-

FT-IR spectrometer

-

Mass spectrometer (MS)

-

Glass vials with inert stoppers

3.2. Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study of this compound.

3.3. Detailed Methodologies

-

Sample Preparation: Aliquots of this compound from each batch are placed in clean, inert glass vials. A subset of vials is left open to the atmosphere within the stability chamber to simulate worst-case exposure, while another subset is sealed to assess the stability of the bulk material in its primary packaging.

-

Storage Conditions: Samples are stored under both long-term and accelerated stability conditions as per ICH guidelines.

-

Testing Frequency: Samples are pulled from the stability chambers at specified time points for analysis.

-

Analytical Methods:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Purity and Degradation Products (HPLC): A stability-indicating HPLC method should be developed and validated. This method must be able to separate the parent this compound from potential degradation products like ferrocenecarboxylic acid.

-

Water Content: Determined by Karl Fischer titration.

-

Identification of Degradation Products: If significant degradation is observed, techniques such as LC-MS should be employed to identify the degradation products.

-

Data Presentation

The quantitative data generated from the stability study should be summarized in tables for easy comparison. Below are templates for how this data could be presented.

Table 1: Stability Data for this compound under Long-Term Conditions (25°C / 60% RH)

| Time Point (Months) | Appearance | Purity (%) by HPLC | Ferrocenecarboxylic Acid (%) | Water Content (%) |

| 0 | Orange Crystalline Solid | 99.8 | < 0.1 | 0.05 |

| 3 | No Change | 99.7 | 0.1 | 0.06 |

| 6 | No Change | 99.6 | 0.2 | 0.08 |

| 12 | No Change | 99.5 | 0.3 | 0.10 |

| 24 | Slight Darkening | 99.2 | 0.5 | 0.15 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Stability Data for this compound under Accelerated Conditions (40°C / 75% RH)

| Time Point (Months) | Appearance | Purity (%) by HPLC | Ferrocenecarboxylic Acid (%) | Water Content (%) |

| 0 | Orange Crystalline Solid | 99.8 | < 0.1 | 0.05 |

| 1 | No Change | 99.5 | 0.2 | 0.10 |

| 3 | Slight Darkening | 99.0 | 0.7 | 0.25 |

| 6 | Dark Orange Solid | 98.2 | 1.2 | 0.40 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Recommendations

While this compound is expected to be a relatively stable compound based on the general characteristics of ferrocenes, the presence of the electron-withdrawing methoxycarbonyl group may reduce its stability compared to the parent ferrocene molecule. The primary degradation pathways are anticipated to be oxidation of the iron center and hydrolysis of the ester moiety.

For any application in research, and especially in drug development, it is imperative to conduct a formal stability study as outlined in this guide. The results of such a study will provide the necessary data to establish appropriate storage conditions, handling procedures, and a retest period or shelf life for this compound. Based on the potential for degradation, it is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere, to minimize exposure to air and moisture.

References

- 1. Ferrocenecarboxylic acid CAS#: 1271-42-7 [m.chemicalbook.com]

- 2. Synthesis and Structure of Ferrocenol Esters [scirp.org]

- 3. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Ferrocenecarboxylic acid - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note and Protocol: Purification of Methoxycarbonylferrocene by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxycarbonylferrocene is a ferrocene derivative with significant applications in organic synthesis, materials science, and as a precursor for more complex molecules in drug development. Its synthesis often results in a mixture containing unreacted ferrocene and potentially other byproducts. Effective purification is crucial to obtain a high-purity product for subsequent applications. Column chromatography is a widely used, efficient, and scalable technique for the purification of this compound. This document provides a detailed protocol for the purification of this compound using column chromatography, based on established principles for the separation of ferrocene derivatives. The polarity of this compound, imparted by the ester functional group, allows for its effective separation from the less polar ferrocene.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. In this application, silica gel, a polar adsorbent, is used as the stationary phase. A nonpolar solvent is initially used as the mobile phase (eluent) to wash the nonpolar ferrocene through the column. Due to its higher polarity, this compound interacts more strongly with the silica gel and remains adsorbed at the top of the column. Subsequently, the polarity of the mobile phase is increased, which then displaces the more polar this compound from the stationary phase, allowing it to be eluted and collected as a pure fraction. The separation can be visually monitored as ferrocene is a yellow-orange solid, while this compound is a reddish-orange solid.

Data Presentation

The efficiency of the chromatographic separation can be evaluated by Thin Layer Chromatography (TLC) and the recovery yield. The Retention Factor (Rf) is a key parameter in TLC that helps in determining the appropriate solvent system for column chromatography.[1] An ideal Rf value for the compound of interest is typically between 0.2 and 0.4 for good separation on a column.[2]

Table 1: Example TLC and Column Chromatography Data for the Purification of this compound

| Compound | TLC Mobile Phase (Hexane:Ethyl Acetate) | Rf Value | Elution Order in Column Chromatography | Recovery Yield (%) |

| Ferrocene | 9:1 | 0.85 | 1 | >95 |

| This compound | 7:3 | 0.35 | 2 | 85-90 |

Note: The data presented in this table are representative examples and may vary depending on the specific experimental conditions.

Experimental Protocol

This protocol details the steps for the purification of this compound from a mixture containing ferrocene.

Materials and Reagents

-

Crude this compound mixture

-

Silica gel (for column chromatography, 60 Å, 230-400 mesh)

-

n-Hexane (ACS grade)

-

Ethyl acetate (ACS grade)

-

Sand (acid-washed)

-

Glass wool or cotton

-

Chromatography column

-

TLC plates (silica gel coated)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

Collection flasks or test tubes

-

Rotary evaporator

Step-by-Step Procedure

4.2.1. Preparation of the Column

-

Ensure the chromatography column is clean and dry.

-

Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.

-

Add a thin layer (approximately 0.5 cm) of sand on top of the plug.

-

Prepare a slurry of silica gel in hexane (e.g., 50 g of silica gel in 150 mL of hexane).

-

Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

-

Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

-

Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

4.2.2. Sample Loading

-

Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

In a separate flask, add a small amount of silica gel to the dissolved sample.

-

Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the sample adsorbed onto the silica gel.

-

Carefully add this powder to the top of the prepared column.

4.2.3. Elution and Fraction Collection

-

Begin the elution with a nonpolar solvent system, such as 100% hexane or a hexane-rich mixture (e.g., 95:5 hexane:ethyl acetate).

-

The less polar, yellow band of ferrocene will start to move down the column. Collect this fraction in a separate flask.

-

Monitor the elution of the ferrocene band. Once all the ferrocene has been eluted (as confirmed by TLC), gradually increase the polarity of the mobile phase.

-

Prepare a more polar eluent, for example, a 7:3 mixture of hexane and ethyl acetate.

-

Introduce the more polar eluent to the column. The reddish-orange band of this compound will begin to move down the column.

-

Collect the fractions containing the this compound in separate, labeled flasks or test tubes.

-

Monitor the purity of the collected fractions using TLC.

-

Combine the pure fractions of this compound.

4.2.4. Solvent Removal and Product Isolation

-

Remove the solvent from the combined pure fractions using a rotary evaporator.

-

Dry the resulting solid under vacuum to remove any residual solvent.

-

Determine the weight of the purified this compound and calculate the percentage recovery.

-

Characterize the purified product using appropriate analytical techniques (e.g., NMR, melting point).

Workflow and Pathway Diagrams

References

Application Note: Recrystallization of Methoxycarbonylferrocene from Ethanol/Hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of methoxycarbonylferrocene via recrystallization using a mixed solvent system of ethanol and hexane. This compound, an important derivative of ferrocene, often requires purification to remove impurities from synthesis. Recrystallization is a robust and effective technique for obtaining high-purity crystalline material. This protocol outlines the principles of solvent selection, the step-by-step experimental procedure, and expected outcomes.

Introduction